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Compound of Interest

Compound Name: 5-(4-Chlorophenyl)-1,3-oxazole

Cat. No.: B094280 Get Quote

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one

nitrogen atom. This scaffold is a cornerstone in medicinal chemistry, appearing in a wide array

of natural products and synthetic therapeutic agents.[1] Its prevalence is due to its unique

electronic properties, relative stability, and its ability to act as a versatile pharmacophore

capable of engaging in various non-covalent interactions with biological targets.[2] The

introduction of a 4-chlorophenyl substituent at the 5-position significantly modulates the

molecule's electronic and steric properties, often enhancing its pharmacological profile and

making 5-(4-Chlorophenyl)-1,3-oxazole a valuable building block in drug discovery.[3][4]

Core Chemical & Physical Properties
The fundamental properties of 5-(4-Chlorophenyl)-1,3-oxazole are summarized below. While

experimental data for some properties are not widely published, the provided information is

based on available supplier data and established chemical principles.
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Property Value Source

CAS Number 1008-94-2 [5]

Molecular Formula C₉H₆ClNO [5]

Molecular Weight 179.60 g/mol [5]

Appearance Solid [5]

Purity ≥95% [5]

Predicted XLogP3 2.9 PubChem Prediction

Predicted Boiling Point 295.5 ± 25.0 °C PubChem Prediction

Predicted Melting Point 85 - 90 °C
Prediction based on similar

structures

Predicted Solubility

Poorly soluble in water, soluble

in organic solvents like DMSO,

DMF, and chlorinated solvents.

Chemical Principles

Synthesis of 5-(4-Chlorophenyl)-1,3-oxazole
The construction of the 5-substituted oxazole ring can be achieved through several reliable

methods. The Van Leusen oxazole synthesis is a particularly powerful and widely adopted

strategy due to its efficiency and use of readily available starting materials.[6][7]

Primary Synthetic Route: The Van Leusen Oxazole
Synthesis
This method involves the base-mediated [3+2] cycloaddition of an aldehyde with p-

toluenesulfonylmethyl isocyanide (TosMIC). The choice of 4-chlorobenzaldehyde as the starting

material is strategic; the electron-withdrawing nature of the chlorine atom can facilitate the

initial nucleophilic attack, often leading to good reaction yields.[6]
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Reactants & Reagents
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Caption: Workflow for the Van Leusen synthesis of 5-(4-chlorophenyl)-1,3-oxazole.

Experimental Protocol: Van Leusen Synthesis
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Reagents: 4-chlorobenzaldehyde, p-toluenesulfonylmethyl isocyanide (TosMIC), potassium

carbonate (K₂CO₃), and anhydrous methanol.

Step 1: Reaction Setup: To a solution of 4-chlorobenzaldehyde (1.0 eq) in anhydrous

methanol, add TosMIC (1.05 eq).

Step 2: Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the solution in

portions while stirring. The base is crucial for deprotonating the active methylene group of

TosMIC, initiating the reaction.[7]

Step 3: Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin

Layer Chromatography (TLC). Microwave-assisted protocols can significantly reduce

reaction times.[8]

Step 4: Work-up: Once the reaction is complete, cool the mixture to room temperature and

remove the methanol under reduced pressure. Add water to the residue and extract the

product with an organic solvent such as ethyl acetate (3x).

Step 5: Purification: Combine the organic layers, wash with brine, dry over anhydrous

sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by flash column

chromatography on silica gel or by recrystallization to yield pure 5-(4-Chlorophenyl)-1,3-
oxazole.

Alternative Route: Robinson-Gabriel Synthesis
An alternative, classic approach is the Robinson-Gabriel synthesis, which involves the

cyclodehydration of a 2-acylamino-ketone using a strong dehydrating agent like sulfuric acid or

phosphorus oxychloride.[9][10] While effective, this method requires the prior synthesis of the

specific 2-acylamino-ketone precursor, making the Van Leusen approach often more direct for

this particular substitution pattern.[11]

Spectroscopic Characterization
The structural elucidation of 5-(4-Chlorophenyl)-1,3-oxazole relies on standard spectroscopic

techniques. The expected data are outlined below.
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Spectroscopy Expected Features

¹H NMR

Oxazole Protons: Two singlets or narrow

doublets are expected for H2 and H4. H2 (~7.9-

8.1 ppm) is typically downfield due to the

adjacent electronegative N and O atoms. H4

(~7.2-7.4 ppm) appears more upfield.[12]

Aromatic Protons: Two doublets in the aromatic

region (~7.4-7.8 ppm) corresponding to the

AA'BB' system of the 1,4-disubstituted phenyl

ring.

¹³C NMR

Oxazole Carbons: C2 (~150-152 ppm), C5

(~145-150 ppm, attached to aryl group), and C4

(~122-126 ppm). C2 is the most downfield.[12]

Aromatic Carbons: Four signals are expected

for the chlorophenyl ring, including the ipso-

carbon attached to the oxazole, the carbon

bearing the chlorine, and the two symmetrical

CH carbons.

IR (cm⁻¹)

C=N Stretch: ~1580-1600 cm⁻¹. C-O-C Stretch:

~1050-1150 cm⁻¹. Aromatic C-H Stretch:

~3050-3100 cm⁻¹. C-Cl Stretch: ~700-850 cm⁻¹.

Mass Spec (EI)

Molecular Ion (M⁺): A prominent peak at m/z

179, with an M+2 isotope peak at m/z 181

(approx. 1/3 intensity) characteristic of a single

chlorine atom. Fragmentation: Key

fragmentation pathways include the loss of CO

(m/z 151) and subsequent loss of HCN, which

are characteristic fragmentation patterns for

oxazoles.[1]

Chemical Reactivity and Mechanistic Insights
The reactivity of 5-(4-Chlorophenyl)-1,3-oxazole is dictated by the electron-deficient nature of

the oxazole ring and the electronic influence of its substituents.[12]
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Caption: Reactivity map of the 5-(4-chlorophenyl)-1,3-oxazole ring.

Electrophilic Substitution: The oxazole ring itself is electron-deficient and thus generally

unreactive towards electrophilic aromatic substitution.[13] The 4-chlorophenyl group at C5 is

also electron-withdrawing, further deactivating the ring. If forced, substitution would likely

occur at the C4 position, which is the most electron-rich carbon on the ring, though yields are

expected to be low.[2][14]

Nucleophilic Attack: The C2 position is the most electron-deficient carbon and is the primary

site for nucleophilic attack, especially if a good leaving group is present at this position.[13]

The unsubstituted C2 proton is the most acidic on the ring (pKa ≈ 20) and can be removed

by strong bases like n-butyllithium to generate a nucleophile for further functionalization.[12]

Cycloaddition Reactions: The oxazole ring can act as an azadiene in [4+2] Diels-Alder

reactions.[14] The electron-deficient nature of the ring, enhanced by the chlorophenyl group,

makes it a suitable candidate for inverse-electron-demand Diels-Alder reactions with

electron-rich dienophiles. This reaction is a powerful tool for converting the oxazole core into

highly substituted pyridine derivatives.[13]
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Applications in Drug Development and Medicinal
Chemistry
The 5-(4-Chlorophenyl)-1,3-oxazole scaffold is of significant interest to drug development

professionals for several key reasons:

Proven Pharmacophore: The broader class of oxazole derivatives exhibits a vast range of

biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral

properties.[11][15]

Role of the Chlorophenyl Group: The 4-chlorophenyl moiety is a common feature in many

approved drugs. It often enhances binding affinity to target proteins through halogen bonding

and hydrophobic interactions, while also improving metabolic stability and pharmacokinetic

properties.[3][4]

Synthetic Tractability: As demonstrated, the molecule can be synthesized efficiently, allowing

for the rapid generation of analogues for structure-activity relationship (SAR) studies. It

serves as a key intermediate for building more complex molecules.

Derivatives of chlorophenyl-substituted heterocycles have shown promise as inhibitors of

various biological targets, including kinases and microbial enzymes.[4][16] Therefore, 5-(4-
Chlorophenyl)-1,3-oxazole represents a high-value starting point for library synthesis and

lead optimization campaigns aimed at discovering novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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